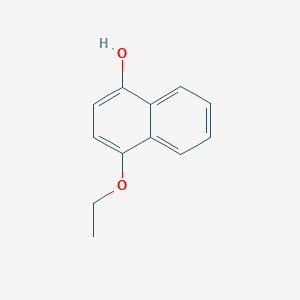

4-Ethoxynaphthalen-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Ethoxynaphthalen-1-ol is a useful research compound. Its molecular formula is C12H12O2 and its molecular weight is 188.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Ethoxynaphthalen-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution of 4-hydroxynaphthalen-1-ol with ethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. Alternative routes include Williamson ether synthesis using sodium ethoxide. Reaction optimization should focus on temperature (80–120°C), solvent choice, and catalyst (e.g., phase-transfer catalysts for improved efficiency). Yield discrepancies may arise from competing side reactions, such as over-alkylation or hydrolysis; monitoring via TLC or HPLC is advised .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals for the ethoxy group (δ ~1.4 ppm for CH₃, δ ~4.0 ppm for OCH₂) and aromatic protons (δ 6.5–8.5 ppm). Compare with analogs like 4-methoxynaphthalen-1-ol for substituent effects .

- IR Spectroscopy : Confirm the presence of hydroxyl (broad ~3200 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (M⁺ at m/z 202.12 for C₁₂H₁₂O₂) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy (similar to naphthalen-1-ol derivatives) .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks (H332 hazard code applies to structurally related naphthols) .

- Waste Disposal : Collect in halogen-free containers for incineration, adhering to local regulations for phenolic ethers .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density to predict regioselectivity. For example, the ethoxy group directs electrophiles to the para position on the naphthalene ring. Compare with experimental results from nitration or halogenation reactions to validate computational models .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability tests).

- Structural Analog Analysis : Compare with 4-methoxy or 4-chloro derivatives to isolate the ethoxy group’s contribution .

- Meta-Analysis : Assess solvent effects (e.g., DMSO vs. ethanol) and purity (>95% by HPLC) to explain variability in IC₅₀ values .

Q. How can X-ray crystallography elucidate the solid-state conformation of this compound complexes?

- Methodological Answer : Co-crystallize with heavy atoms (e.g., iodine derivatives) or metal ions (e.g., Cu²⁺) to enhance diffraction. Analyze dihedral angles between the ethoxy group and naphthalene plane to assess steric effects. Compare with related structures (e.g., N-((2-ethoxynaphthalen-1-yl)methylene)-4-fluoroaniline) to identify packing interactions .

Q. What catalytic systems optimize the ethoxylation of hindered naphthols?

- Methodological Answer :

- Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) to enhance solubility of inorganic bases (e.g., NaOH) in toluene/water biphasic systems.

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining yields >85%. Monitor degradation byproducts via GC-MS .

Q. Methodological Considerations Table

| Aspect | Key Techniques | References |

|---|---|---|

| Synthesis Optimization | Reflux, microwave, phase-transfer catalysis | |

| Structural Analysis | NMR, IR, HRMS, X-ray crystallography | |

| Toxicity Profiling | Ames test, zebrafish embryo assays | |

| Computational Modeling | DFT, molecular docking |

Propriétés

Numéro CAS |

27294-38-8 |

|---|---|

Formule moléculaire |

C12H12O2 |

Poids moléculaire |

188.22 g/mol |

Nom IUPAC |

4-ethoxynaphthalen-1-ol |

InChI |

InChI=1S/C12H12O2/c1-2-14-12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8,13H,2H2,1H3 |

Clé InChI |

XYHQAQRXVQZBQV-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C2=CC=CC=C21)O |

SMILES canonique |

CCOC1=CC=C(C2=CC=CC=C21)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.